molecular formula C40H48N2O8 B3719804 Methyl 3-butanoyl-4-[4-[4-[(2-butanoyl-3-hydroxy-4-methoxycarbonyl-5,5-dimethylcyclohex-2-en-1-ylidene)amino]phenyl]phenyl]imino-2-hydroxy-6,6-dimethylcyclohex-2-ene-1-carboxylate

Methyl 3-butanoyl-4-[4-[4-[(2-butanoyl-3-hydroxy-4-methoxycarbonyl-5,5-dimethylcyclohex-2-en-1-ylidene)amino]phenyl]phenyl]imino-2-hydroxy-6,6-dimethylcyclohex-2-ene-1-carboxylate

Cat. No.: B3719804
M. Wt: 684.8 g/mol
InChI Key: PWMWPOVPKXZIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-butanoyl-4-[4-[4-[(2-butanoyl-3-hydroxy-4-methoxycarbonyl-5,5-dimethylcyclohex-2-en-1-ylidene)amino]phenyl]phenyl]imino-2-hydroxy-6,6-dimethylcyclohex-2-ene-1-carboxylate is a complex organic compound with a unique structure. This compound is characterized by its multiple functional groups, including butanoyl, hydroxy, methoxycarbonyl, and dimethylcyclohexene moieties. Its intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-butanoyl-4-[4-[4-[(2-butanoyl-3-hydroxy-4-methoxycarbonyl-5,5-dimethylcyclohex-2-en-1-ylidene)amino]phenyl]phenyl]imino-2-hydroxy-6,6-dimethylcyclohex-2-ene-1-carboxylate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core cyclohexene structure, followed by the introduction of the butanoyl and methoxycarbonyl groups through esterification and acylation reactions. The final steps involve the formation of the imino and hydroxy groups through condensation and reduction reactions, respectively.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-butanoyl-4-[4-[4-[(2-butanoyl-3-hydroxy-4-methoxycarbonyl-5,5-dimethylcyclohex-2-en-1-ylidene)amino]phenyl]phenyl]imino-2-hydroxy-6,6-dimethylcyclohex-2-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The imino groups can be reduced to amines.

    Substitution: The methoxycarbonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the imino groups would produce amines.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical modifications, making it a versatile intermediate in synthetic pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a probe for investigating the mechanisms of various biological processes.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its multiple functional groups enable it to interact with various biological targets, making it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific functional characteristics.

Mechanism of Action

The mechanism of action of Methyl 3-butanoyl-4-[4-[4-[(2-butanoyl-3-hydroxy-4-methoxycarbonyl-5,5-dimethylcyclohex-2-en-1-ylidene)amino]phenyl]phenyl]imino-2-hydroxy-6,6-dimethylcyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-butanoyl-4-hydroxybenzoate: Shares the butanoyl and hydroxy groups but lacks the complex cyclohexene structure.

    2-butanoyl-3-hydroxy-4-methoxycarbonyl-5,5-dimethylcyclohex-2-en-1-ylidene: Contains similar functional groups but differs in the overall structure.

Uniqueness

Methyl 3-butanoyl-4-[4-[4-[(2-butanoyl-3-hydroxy-4-methoxycarbonyl-5,5-dimethylcyclohex-2-en-1-ylidene)amino]phenyl]phenyl]imino-2-hydroxy-6,6-dimethylcyclohex-2-ene-1-carboxylate is unique due to its intricate structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 3-butanoyl-4-[4-[4-[(2-butanoyl-3-hydroxy-4-methoxycarbonyl-5,5-dimethylcyclohex-2-en-1-ylidene)amino]phenyl]phenyl]imino-2-hydroxy-6,6-dimethylcyclohex-2-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H48N2O8/c1-9-11-29(43)31-27(21-39(3,4)33(35(31)45)37(47)49-7)41-25-17-13-23(14-18-25)24-15-19-26(20-16-24)42-28-22-40(5,6)34(38(48)50-8)36(46)32(28)30(44)12-10-2/h13-20,33-34,45-46H,9-12,21-22H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMWPOVPKXZIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C(C(CC1=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=C4CC(C(C(=C4C(=O)CCC)O)C(=O)OC)(C)C)(C)C)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H48N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-butanoyl-4-[4-[4-[(2-butanoyl-3-hydroxy-4-methoxycarbonyl-5,5-dimethylcyclohex-2-en-1-ylidene)amino]phenyl]phenyl]imino-2-hydroxy-6,6-dimethylcyclohex-2-ene-1-carboxylate
Reactant of Route 2
Methyl 3-butanoyl-4-[4-[4-[(2-butanoyl-3-hydroxy-4-methoxycarbonyl-5,5-dimethylcyclohex-2-en-1-ylidene)amino]phenyl]phenyl]imino-2-hydroxy-6,6-dimethylcyclohex-2-ene-1-carboxylate
Reactant of Route 3
Methyl 3-butanoyl-4-[4-[4-[(2-butanoyl-3-hydroxy-4-methoxycarbonyl-5,5-dimethylcyclohex-2-en-1-ylidene)amino]phenyl]phenyl]imino-2-hydroxy-6,6-dimethylcyclohex-2-ene-1-carboxylate
Reactant of Route 4
Methyl 3-butanoyl-4-[4-[4-[(2-butanoyl-3-hydroxy-4-methoxycarbonyl-5,5-dimethylcyclohex-2-en-1-ylidene)amino]phenyl]phenyl]imino-2-hydroxy-6,6-dimethylcyclohex-2-ene-1-carboxylate
Reactant of Route 5
Methyl 3-butanoyl-4-[4-[4-[(2-butanoyl-3-hydroxy-4-methoxycarbonyl-5,5-dimethylcyclohex-2-en-1-ylidene)amino]phenyl]phenyl]imino-2-hydroxy-6,6-dimethylcyclohex-2-ene-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-butanoyl-4-[4-[4-[(2-butanoyl-3-hydroxy-4-methoxycarbonyl-5,5-dimethylcyclohex-2-en-1-ylidene)amino]phenyl]phenyl]imino-2-hydroxy-6,6-dimethylcyclohex-2-ene-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.